molecular formula C14H12N4OS2 B4612792 2-(methylsulfanyl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2-(methylsulfanyl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B4612792
M. Wt: 316.4 g/mol
InChI Key: DNZBZTRFWBUNER-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a heterocyclic compound featuring a fused triazoloquinazolinone core. Its structure includes a thiophen-2-yl substituent at position 6 and a methylsulfanyl group at position 2, which contribute to its electronic and steric properties.

Properties

IUPAC Name

2-methylsulfanyl-6-thiophen-2-yl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS2/c1-20-14-16-13-15-10-5-8(12-3-2-4-21-12)6-11(19)9(10)7-18(13)17-14/h2-4,7-8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZBZTRFWBUNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(methylsulfanyl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving appropriate precursors.

    Quinazoline Ring Formation: The triazole ring is then fused with a quinazoline ring through a series of condensation reactions.

    Introduction of Substituents: The methylsulfanyl and thiophen-2-yl groups are introduced through substitution reactions, often using reagents such as methylthiol and thiophene derivatives under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-(methylsulfanyl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, where the methylsulfanyl or thiophen-2-yl groups are replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that integrate thiophene and triazole moieties. Notably, the presence of sulfur in the methylsulfanyl group enhances the compound's biological activity. The crystal structure analysis reveals significant hydrogen bonding interactions and unique tautomeric forms that may influence its reactivity and biological properties. For example, studies have shown that the compound exhibits a complex hydrogen bond network which contributes to its stability in solid-state forms .

Anticancer Activity

Research indicates that triazole derivatives, including this compound, have shown promising anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, compounds with similar structures have been reported to inhibit tubulin polymerization and induce apoptosis in cancer cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Heterocycles containing triazole and thiophene rings have been linked to effective antibacterial and antifungal activities. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Antiviral Activity

Preliminary studies suggest that compounds with triazole frameworks can exhibit antiviral properties by interfering with viral replication processes. The incorporation of sulfur-containing groups may enhance these effects due to their unique electronic properties .

Agricultural Chemicals

There is growing interest in utilizing compounds like 2-(methylsulfanyl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one as agrochemicals. Their ability to act as fungicides or herbicides could provide environmentally friendly alternatives to conventional chemicals .

Materials Science

The unique electronic properties of this compound make it a candidate for applications in organic electronics and photonic devices. Its potential as a semiconductor material could be explored in the development of organic light-emitting diodes (OLEDs) and solar cells .

Case Studies

Study Focus Findings
Owa & Nagasu (2000)Anticancer ActivityIdentified triazole derivatives as potent inhibitors of cancer cell growth.
Elgemeie et al. (2022)Antimicrobial PropertiesDemonstrated effective antibacterial activity against various pathogens.
Supuran (2003)Antiviral ActivityReported on the antiviral efficacy of sulfonamide derivatives containing triazole structures.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Observations :

  • Ethylsulfanyl derivatives (e.g., ) exhibit intermediate lipophilicity, balancing membrane permeability and solubility.
  • Aromatic Substituents : Thiophen-2-yl groups (as in the target compound) provide π-electron richness, enhancing interactions with aromatic residues in enzymes. In contrast, chlorophenyl or fluorophenyl substituents (e.g., ) introduce electronegativity, favoring interactions with polar active sites.

Key Findings :

  • The target compound’s thiophen-2-yl group may offer superior π-π interactions compared to phenyl or benzylidene derivatives, though direct activity data is lacking .
  • Fluorophenyl and chlorophenyl analogs demonstrate enhanced antimicrobial and anticancer activities, respectively, suggesting that electron-withdrawing substituents optimize target engagement .

Insights :

  • Triazoloquinazolinones generally require longer reaction times but achieve higher yields than thiazolo-triazoles .
  • The NGPU catalyst system improves efficiency for thiazolo-triazoles, though yields remain moderate .

Biological Activity

The compound 2-(methylsulfanyl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Synthesis

The molecular structure of the compound includes a quinazolinone core fused with a triazole ring and a thiophene moiety. The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. The presence of the methylsulfanyl group is particularly notable as it may influence the biological activity through electronic and steric effects.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study highlighted that compounds containing the 1,2,4-triazole nucleus demonstrate potent antibacterial and antifungal effects. For instance, derivatives with similar structures have shown effectiveness against various strains of bacteria including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.25 to 3.11 μg/mL .

CompoundActivityMIC (μg/mL)
Triazole Derivative AAntibacterial0.25 - 1
Triazole Derivative BAntifungal0.25 - 2
Target CompoundAntimicrobialTBD

Anticancer Activity

The anticancer potential of triazole derivatives has also been investigated. Studies have shown that certain analogs can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of specific substituents on the triazole ring can enhance cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

Compounds with triazole structures have been reported to exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action may be beneficial in treating inflammatory diseases .

Case Studies

  • Antibacterial Efficacy : A recent study evaluated a series of triazoloquinazoline derivatives against bacterial strains. The results demonstrated that modifications at the thiophene position significantly enhanced antibacterial activity compared to unsubstituted analogs.
  • Cytotoxicity Testing : In vitro assays conducted on human cancer cell lines revealed that the target compound exhibited IC50 values in the low micromolar range, indicating substantial cytotoxic potential.
  • Mechanistic Insights : Investigation into the mechanism of action revealed that the compound induces apoptosis in cancer cells via mitochondrial pathways, suggesting potential for further development as an anticancer agent.

Structure-Activity Relationships (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural features:

  • Substituents : The presence of electron-donating or withdrawing groups can significantly alter potency.
  • Ring Systems : Variations in ring size and heteroatoms lead to different biological profiles.
  • Positioning : The position of substituents on the triazole or quinazoline rings can enhance or diminish activity.

Q & A

Q. What are the standard multi-step synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves condensation reactions between precursors like 1,2,4-triazol-5-amine and carbonyl-containing intermediates under reflux conditions with acetic acid. Key steps include cyclization to form the triazoloquinazolinone core and subsequent functionalization of the thiophen-2-yl and methylsulfanyl groups. Optimization strategies include:

  • Catalyst selection : Triphenylphosphine or coupling agents to enhance reaction efficiency .
  • Solvent and temperature : Reflux in polar aprotic solvents (e.g., DMF) at 80–100°C to improve regioselectivity .
  • Purification : Column chromatography with silica gel and gradient elution to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for confirming structural integrity, and what key spectral signatures should researchers prioritize?

  • ¹H/¹³C NMR : Identify protons on the thiophen-2-yl group (δ 6.8–7.5 ppm) and methylsulfanyl substituents (δ 2.1–2.5 ppm). Coupling patterns in the triazole ring (e.g., singlet for H-5) are critical for structural validation .
  • IR spectroscopy : Stretching vibrations for C=S (1050–1150 cm⁻¹) and C-N (1250–1350 cm⁻¹) bonds confirm functional groups .
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 410.12 [M+H]⁺) and fragmentation patterns verify the molecular formula .

Q. What physical-chemical properties (e.g., solubility, stability) must be characterized during preclinical development?

  • Solubility : Test in polar (water, DMSO) and non-polar solvents (ethyl acetate) to guide formulation .
  • Stability : Accelerated degradation studies under varying pH (2–9) and temperature (40–60°C) to assess hydrolytic/thermal stability .
  • Melting point : Determine purity (expected range: 180–220°C based on analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different in vitro studies?

Contradictions may arise from assay variability (e.g., cell line sensitivity, incubation time). Methodological solutions include:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing (e.g., MIC assays with S. aureus ATCC 25923) .
  • Purity verification : HPLC (>95% purity) to exclude confounding effects of synthesis by-products .
  • Dose-response curves : EC₅₀/IC₅₀ comparisons across multiple replicates to ensure reproducibility .

Q. What computational strategies are recommended for predicting molecular targets and mechanisms of action?

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes like dihydrofolate reductase (DHFR) or cytochrome P450. Focus on hydrogen bonding with the triazole ring and hydrophobic interactions with the thiophen-2-yl group .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide analog design .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to validate binding modes .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for the thiophen-2-yl and methylsulfanyl groups?

  • Analog synthesis : Replace thiophen-2-yl with furan or phenyl groups and methylsulfanyl with ethylsulfanyl/amino variants .
  • Bioactivity profiling : Test analogs against bacterial (Gram+/Gram-) and cancer (MCF-7, HeLa) cell lines to identify pharmacophore requirements .
  • Electron-density analysis : DFT calculations (B3LYP/6-31G*) to map electrostatic contributions of substituents to binding affinity .

Methodological Notes

  • Contradiction Analysis : Cross-validate conflicting data using orthogonal assays (e.g., fluorescence-based vs. colorimetric viability tests) .
  • Advanced Characterization : X-ray crystallography or cryo-EM for resolving binding ambiguities in enzyme-inhibitor complexes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(methylsulfanyl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 2
Reactant of Route 2
2-(methylsulfanyl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.